![molecular formula C8H12N3O2S+ B1609533 N-[amino(imino)methyl]-4-methylbenzenesulfonamide CAS No. 6584-12-9](/img/structure/B1609533.png)
N-[amino(imino)methyl]-4-methylbenzenesulfonamide
Overview
Description
“N-[amino(imino)methyl]-4-methylbenzenesulfonamide” is a compound that contains an aminomethyl group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of compounds similar to “N-[amino(imino)methyl]-4-methylbenzenesulfonamide” often involves the reaction of aldehydes or ketones with primary or secondary amines . This forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Molecular Structure Analysis
The molecular structure of “N-[amino(imino)methyl]-4-methylbenzenesulfonamide” is likely to be influenced by the properties of its aminomethyl group. The exocyclic nitrogen atom in the aminomethyl group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Scientific Research Applications
Main Group Chemistry
The imidazolin-2-imino group, which is an N-heterocyclic imino functionality that derives from the class of compounds known as guanidines, has found widespread applications in transition-metal chemistry . The exocyclic nitrogen atom preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring . This makes it an excellent choice for thermodynamic stabilization of electron-deficient species .
Biomaterials
Schiff bases, which contain the azomethine group (–RCN–), are considered to be a promising candidate for a variety of applications related to biological activities . They have shown remarkable activities in each region of research, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities, as well as their interaction with single-stranded-DNA .
Corrosion Applications
Schiff bases have also been used in the corrosion of metal and its alloys in corrosive environments and their organic inhibitors . Knowing the maximum corrosion efficiency or bioactivity of a specific chemical structure in a specific application environment is helpful for choosing the most appropriate compound .
Catalytic Activities
Schiff bases have been used for their catalytic activities . Due to the ease of preparation and tunability of their stereo-electronic structures, most Schiff bases are attractive ligands because they readily form stable complexes with most metal ions .
Electroluminescent Properties
Schiff bases have been used for their electroluminescent properties . They are able to coordinate with various metal ions thus stabilizing them in different oxidation states .
Fluorescence Properties
Schiff bases have been used for their fluorescence properties . They are among the most important ligands used in current coordination chemistry due to their well-known coordinative capability .
properties
IUPAC Name |
2-(4-methylphenyl)sulfonylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-6-2-4-7(5-3-6)14(12,13)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXFYAAVYBVOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino(imino)methyl]-4-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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